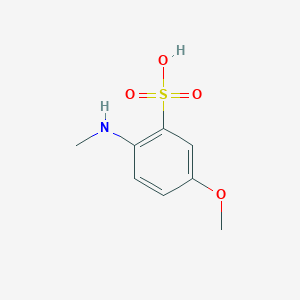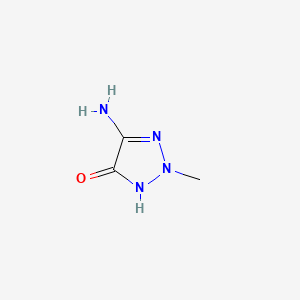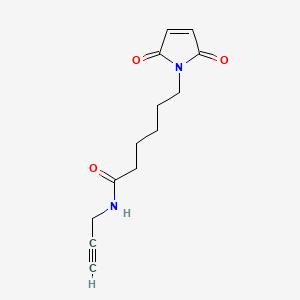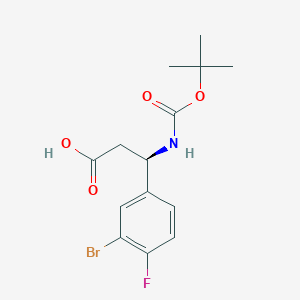amine](/img/structure/B13488948.png)
[2-(2-Fluorophenyl)ethyl](2-methylbutyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Fluorophenethyl)-2-methylbutan-1-amine: is an organic compound that belongs to the class of phenethylamines. This compound features a fluorine atom attached to the phenethyl group, which can significantly influence its chemical properties and biological activities. It is of interest in various fields of scientific research due to its unique structural characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluorophenethyl)-2-methylbutan-1-amine typically involves the reaction of 2-fluorophenethylamine with 2-methylbutan-1-amine under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: N-(2-Fluorophenethyl)-2-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-Fluorophenethyl)-2-methylbutan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Fluorophenethyl)-2-methylbutan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom in the phenethyl group can enhance the compound’s binding affinity and selectivity, influencing its biological activity. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
2-Fluorophenethylamine: Shares the phenethylamine backbone but lacks the 2-methylbutan-1-amine group.
2-Methylbutan-1-amine: Contains the 2-methylbutan-1-amine group but lacks the fluorophenethyl group.
Phenethylamine: The parent compound without any substitutions.
Uniqueness: N-(2-Fluorophenethyl)-2-methylbutan-1-amine is unique due to the presence of both the fluorophenethyl and 2-methylbutan-1-amine groups. This combination can result in distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H20FN |
|---|---|
Molecular Weight |
209.30 g/mol |
IUPAC Name |
N-[2-(2-fluorophenyl)ethyl]-2-methylbutan-1-amine |
InChI |
InChI=1S/C13H20FN/c1-3-11(2)10-15-9-8-12-6-4-5-7-13(12)14/h4-7,11,15H,3,8-10H2,1-2H3 |
InChI Key |
QQMSGJKJFDHVQY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNCCC1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Amino-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B13488873.png)

![Tert-butyl 7-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13488881.png)





![4-Boc-6-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13488912.png)



